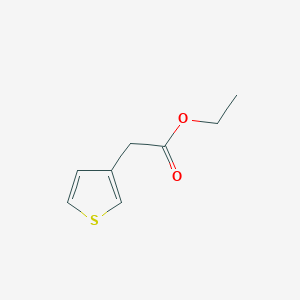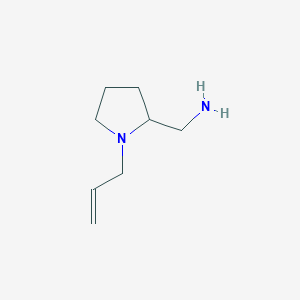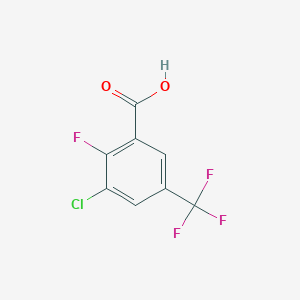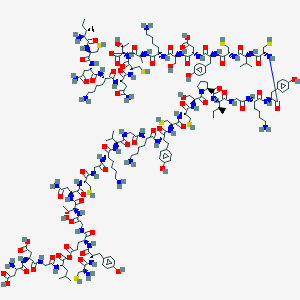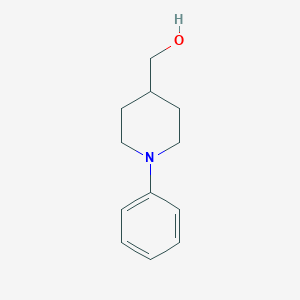
(1-Phenylpiperidin-4-yl)methanol
Vue d'ensemble
Description
“(1-Phenylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C12H17NO . It is used in the field of life sciences and is considered a chemical building block .
Synthesis Analysis
While specific synthesis methods for “(1-Phenylpiperidin-4-yl)methanol” were not found, piperidine derivatives, which this compound is a part of, are often synthesized using methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of “(1-Phenylpiperidin-4-yl)methanol” consists of a piperidine ring attached to a phenyl group and a methanol group . The InChI key for this compound is TXXOCHYAPLXLKC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(1-Phenylpiperidin-4-yl)methanol” has a molecular weight of 191.27 . It is a solid at room temperature and should be stored in a dry place .Applications De Recherche Scientifique
Application in Antimalarial Research
Specific Scientific Field
Summary of the Application
“(1-Phenylpiperidin-4-yl)methanol” is used in the synthesis of 1,4-disubstituted piperidines, which have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria .
Methods of Application or Experimental Procedures
The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
Results or Outcomes
The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
Application in HIV Treatment Research
Specific Scientific Field
Summary of the Application
“(1-Phenylpiperidin-4-yl)methanol” is used in the synthesis of novel piperidin-4-ol derivatives, which are evaluated for potential treatment of HIV .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Application in Anticancer Research
Summary of the Application
Piperidine derivatives, which can be synthesized using “(1-Phenylpiperidin-4-yl)methanol”, are being utilized in different ways as anticancer agents .
Results or Outcomes
Application in Antiviral Research
Summary of the Application
Piperidine derivatives, which can be synthesized using “(1-Phenylpiperidin-4-yl)methanol”, are being utilized in different ways as antiviral agents .
Results or Outcomes
Application in Antimicrobial Research
Summary of the Application
Piperidine derivatives, which can be synthesized using “(1-Phenylpiperidin-4-yl)methanol”, are being utilized in different ways as antimicrobial agents .
Results or Outcomes
Application in Antifungal Research
Summary of the Application
Piperidine derivatives, which can be synthesized using “(1-Phenylpiperidin-4-yl)methanol”, are being utilized in different ways as antifungal agents .
Safety And Hazards
The safety information for “(1-Phenylpiperidin-4-yl)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
(1-phenylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOCHYAPLXLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590897 | |
| Record name | (1-Phenylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpiperidin-4-yl)methanol | |
CAS RN |
697306-45-9 | |
| Record name | (1-Phenylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




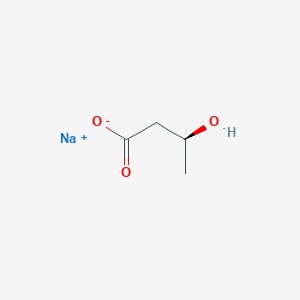

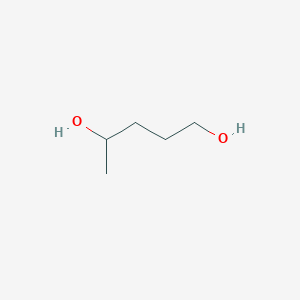
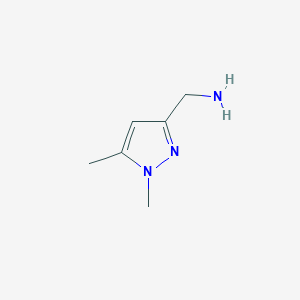
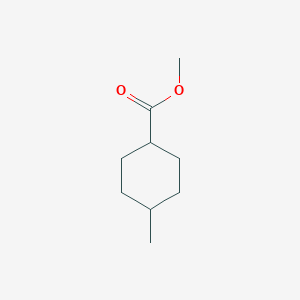
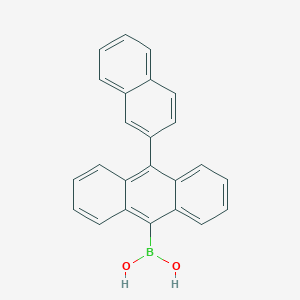
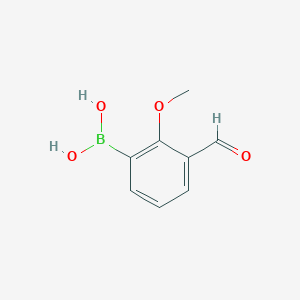
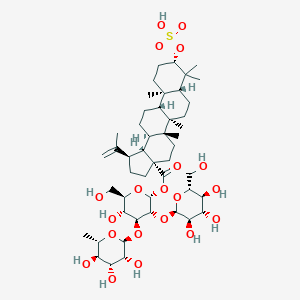
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)
